Aluminum, natural indigo complexes
Description
Contextualization of Coordination Chemistry in Dye-Metal Interactions
Coordination chemistry describes the formation of compounds through the interaction of a central metal ion with one or more surrounding molecules or ions, known as ligands. youtube.com In the context of dyes, the dye molecule itself often acts as a ligand, donating electrons to the metal ion to form a coordinate covalent bond. youtube.com This process can significantly alter the properties of the dye, including its color, stability, and affinity for a substrate like a textile fiber.
Aluminum, in its common +3 oxidation state (Al(III)), is classified as a hard metal ion. nih.gov This means it has a high positive charge density and preferentially forms strong coordination bonds with hard donor atoms, which are typically small and highly electronegative. nih.gov The most significant of these for dye chemistry are oxygen-based donors, such as those found in carboxylate, phenolate, catecholate, and phosphate (B84403) groups. nih.govnih.gov The formation of these stable Al(III)-ligand complexes is the fundamental principle behind aluminum's widespread use as a mordant, which serves to fix a dye to a material to which it would otherwise have little or no affinity.
Overview of Natural Indigo (B80030) Chromophore Chemistry Relevant to Complexation
The natural indigo molecule (C₁₆H₁₀N₂O₂) possesses specific functional groups that are key to its ability to form metal complexes. The core structure, known as the chromophore, is responsible for its distinct blue color. This chromophore contains several potential donor sites for coordination with a metal ion like aluminum.
The most important functional groups for complexation are the two carbonyl (C=O) groups and the two secondary amine (N-H) groups. researchgate.net The oxygen atoms of the carbonyl groups and the nitrogen atoms of the amine groups possess lone pairs of electrons that can be donated to a suitable metal ion. Research on indigo's coordination with various transition metals has revealed several possible binding modes. researchgate.net A common mode is N,O-chelation, where one carbonyl oxygen and the adjacent amine nitrogen from a deprotonated indigo molecule bind to the same metal center. researchgate.net
Another possibility involves the stabilization of the less stable cis-isomer of indigo through O,O-chelation, where the oxygen atoms from both carbonyl groups coordinate to the metal. researchgate.net While much of the detailed structural research has been performed with transition metals like chromium or iridium, the principles apply to aluminum as well. researchgate.net Given Al(III)'s strong preference for hard oxygen donors, coordination involving the carbonyl oxygen atoms is highly probable. nih.gov
Table 1: Key Functional Groups of the Indigo Molecule for Metal Complexation
| Functional Group | Chemical Formula | Role in Complexation |
|---|---|---|
| Carbonyl | C=O | Acts as a primary Lewis base site, donating an electron pair from the oxygen atom to the metal ion (O-coordination). |
Historical Academic Perspectives on Aluminum Mordanting and Dye-Metal Complex Formation
The use of aluminum salts, particularly potassium aluminum sulfate (B86663) (alum), as a mordant in dyeing is an ancient practice. Historically, dyers knew that pretreating fibers with alum allowed for brighter and more durable colors. This knowledge was largely empirical, passed down through generations of artisans.
The academic understanding of this process evolved with the development of modern chemistry. It was eventually understood that the aluminum ion from the dissolved alum was not merely "roughening" the fiber to help the dye adhere, but was forming a chemical link between the fiber and the dye. The Al(III) ion first binds to the functional groups on the fiber (like hydroxyl groups in cellulose (B213188) or carboxyl/amine groups in wool) and then coordinates with the dye molecule. This creates a dye-metal-fiber complex, locking the color in place. Early academic work on metal complexes with indigo, dating back over a century, laid the groundwork for understanding these interactions, although initial structural proposals were often speculative. researchgate.net The first synthesis of an indigo-zinc complex was reported in the late 19th century, and subsequent work in the early 20th century explored reactions with other metals. researchgate.net These historical studies confirmed that indigo could indeed act as a ligand, forming coordination compounds, and provided the scientific basis for the age-old art of mordant dyeing.
Significance of Aluminum, Natural Indigo Complexes in Contemporary Chemical Research
While extensive research exists on aluminum complexes with various organic ligands and on indigo complexes with other metals, specific contemporary research focusing exclusively on aluminum-natural indigo complexes is limited. However, the field holds potential significance by combining the unique properties of both components.
The broader field of metal-indigo complexes is an active area of research, particularly concerning the redox-active nature of the indigo ligand. researchgate.net Indigo can exist in multiple oxidation states, and its complexes with redox-active metals are being explored for applications in molecular electronics and as potential single-molecule magnets. researchgate.net
Furthermore, the general study of aluminum coordination compounds is of great interest in materials science and catalysis. ontosight.ai Aluminum complexes are investigated as precursors for materials like aluminum nitride and for their catalytic activity in various chemical transformations. dtic.mil Research into the complexation of Al(III) with natural antioxidant molecules and other biomolecules is also a significant area, driven by the desire to understand the metal's biological and toxicological roles. nih.govnih.gov
Therefore, the contemporary significance of aluminum-natural indigo complexes lies at the intersection of these fields. Future research could explore these specific complexes for novel optical or electronic properties, as stable and non-toxic pigments, or as model systems for understanding metal-dye interactions in historical artifacts. The lack of extensive modern research presents an opportunity for new investigations into the synthesis, structure, and application of these historically important, yet scientifically under-explored, coordination compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum (ion) | Al³⁺ |
| Natural Indigo | C₁₆H₁₀N₂O₂ |
| Potassium aluminum sulfate (Alum) | KAl(SO₄)₂·12H₂O |
| Aluminum Nitride | AlN |
| Zinc (ion) | Zn²⁺ |
| Chromium (ion) | Cr²⁺, Cr³⁺ |
| Iridium (ion) | Ir³⁺ |
Properties
CAS No. |
100208-55-7 |
|---|---|
Molecular Formula |
Al |
Molecular Weight |
26.981538 |
Origin of Product |
United States |
Synthesis Methodologies and Formation Mechanisms
Approaches to the Synthesis of Aluminum, Natural Indigo (B80030) Complexes
The synthesis of aluminum-natural indigo complexes can be broadly categorized into solution-phase, solid-state, and in situ methods. Each approach offers distinct advantages and control over the resulting material's characteristics.
Solution-phase synthesis is the most common method for preparing aluminum-indigo complexes, often referred to as "lake pigments." This process involves the precipitation of the natural dye from an aqueous solution onto an inert metallic salt substrate. researchgate.net The general procedure consists of dissolving a soluble aluminum salt, such as aluminum sulfate (B86663), in water and adjusting the pH, followed by the addition of the indigo dye solution. The aluminum ions form coordination complexes with the dye molecules, leading to the formation of an insoluble pigment that precipitates out of the solution. researchgate.net
A detailed study on the formation of the indigo carmine-aluminum hydroxide (B78521) complex, a closely related system, reveals that the process is governed by adsorption kinetics that fit a pseudo-second-order model. nih.gov The adsorption follows a monolayer pattern as described by the Langmuir isotherm model, indicating a defined number of binding sites on the aluminum hydroxide surface. nih.gov This method is widely used due to its relative simplicity and scalability for producing pigments.
Solid-state synthesis involves the reaction of precursors in their solid form, typically at elevated temperatures. This method is widely used for producing robust, heat-stable inorganic pigments. researchgate.net The process, known as calcination, involves intimately mixing the solid precursors—an aluminum source and the indigo pigment—and heating them to high temperatures. researchgate.net This induces solid-state diffusion and reaction, potentially leading to the formation of a highly stable, crystalline complex. While this technique is a standard for many inorganic oxide pigments, its application specifically for aluminum-natural indigo complexes is less common in the literature compared to solution-based laking processes.
Understanding the precise moment of complex formation is crucial for mechanistic insights. In situ studies monitor the reaction as it occurs. For instance, investigations into the formation of the indigo carmine-aluminum hydroxide lake have utilized techniques like infrared (IR) spectroscopy and titration assays to probe the bonding interactions. nih.gov These methods allow for the direct observation of chemical changes, such as the participation of specific functional groups in the complexation. IR spectra have confirmed that sulfonic acid groups on the indigo carmine (B74029) molecule are directly involved in forming coordination bonds with aluminum atoms. nih.govresearchgate.net Titration curves further elucidate the reaction mechanism by tracking pH changes and consumption of reactants in real-time. nih.gov
Table 1: Comparison of Synthesis Methodologies for Aluminum-Indigo Complexes
| Methodology | Typical Conditions | Nature of Product | Key Parameters |
|---|---|---|---|
| Solution-Phase Synthesis | Aqueous media, Ambient temperature, Controlled pH (typically 4.0-7.0) | Amorphous or microcrystalline precipitate (Lake Pigment) | pH, Precursor concentration, Reaction time, Adsorption kinetics nih.gov |
| Solid-State Preparation | High temperature (Calcination) | Crystalline, thermally stable solid | Temperature, Reaction time, Particle size of precursors researchgate.net |
| In Situ Complexation | Real-time monitoring in solution | Formation of complex is studied, not isolated | Spectroscopic shifts (IR), pH changes nih.govresearchgate.net |
Precursor Chemistry in Complex Formation
The properties and reactivity of the starting materials—the aluminum source and the indigo dye—are fundamental to the synthesis of the final complex.
Various aluminum salts serve as precursors for complex formation. The most common are aluminum sulfate (Al₂(SO₄)₃·nH₂O) and potassium aluminum sulfate (KAl(SO₄)₂·12H₂O), often referred to simply as alum. researchgate.netellistextiles.com These salts are readily soluble in water, providing the Al(III) ions necessary for complexation.
The speciation of aluminum in the reaction medium is highly dependent on the pH. In aqueous solutions, Al(III) ions are hydrolyzed. In the acidic to neutral pH range (approximately 4 to 7), aluminum hydroxide forms as positively charged colloidal particles. nih.gov This charged surface is crucial for the subsequent adsorption and complexation of the anionic dye molecules. The interaction is not merely electrostatic; the aluminum metal ions form coordinate bonds with the dye, which is essential for creating a stable pigment. researchgate.net
Table 2: Common Aluminum Precursors and Their Role
| Aluminum Source | Chemical Formula | Primary Role in Complex Formation |
|---|---|---|
| Aluminum Sulfate | Al₂(SO₄)₃ | Provides Al(III) ions; forms aluminum hydroxide substrate in aqueous solution. theyarntree.com |
| Potassium Aluminum Sulfate (Alum) | KAl(SO₄)₂·12H₂O | Common mordant that provides Al(III) ions for forming coordination complexes with dyes. researchgate.netresearchgate.netellistextiles.com |
| Aluminum Hydroxide | Al(OH)₃ | The active substrate in laking processes, providing sites for dye adsorption and coordination. nih.gov |
The quality of the natural indigo dye is a critical factor. The production of the dye from plant sources, such as Indigofera tinctoria, involves an enzymatic conversion followed by an oxidative dimerization, and the efficiency of this process dictates the purity and yield of the indigo precursor. researchgate.net Natural indigo itself has very poor solubility in most solvents, which can hinder the complexation process in solution.
To overcome these challenges and enhance complexation, indigo can be chemically modified. The most prominent example is the sulfonation of indigo to produce indigo carmine (5,5′-indigodisulfonic acid). nih.gov The introduction of sulfonic acid groups significantly increases water solubility and provides highly effective, anionic binding sites for coordination with the positively charged aluminum hydroxide species. nih.govresearchgate.net Studies have confirmed that these sulfonic acid groups are the primary sites of interaction, forming strong coordination bonds with aluminum atoms. nih.gov Other derivatizations, such as modifying the nitrogen atoms in the indigo core, can also be performed to alter the electronic properties and chelation potential of the molecule. beilstein-journals.orgresearchgate.net
Investigation of Complex Formation Mechanisms
The formation of aluminum-natural indigo complexes is a multifaceted process involving adsorption, coordination bonding, and electrostatic interactions. Understanding these mechanisms is crucial for controlling the properties of the final product.
Adsorption Processes and Kinetic Models
The initial step in the formation of aluminum-indigo complexes often involves the adsorption of indigo molecules onto an aluminum-containing substrate, such as aluminum hydroxide. researchgate.net This process can be described by various kinetic models that provide insight into the rate and mechanism of adsorption.
Studies on the adsorption of indigo carmine, a sulfonated derivative of indigo, onto aluminum-impregnated silica (B1680970) gels have shown that the process is best described by the pseudo-second-order kinetic model . tuiasi.roresearchgate.net This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. tuiasi.rotsijournals.com The fit of this model is often confirmed by a high correlation coefficient (R²) close to 1. tsijournals.comresearchgate.net
The adsorption process is also influenced by the properties of the adsorbent. For instance, impregnating silica gel with aluminum ions increases its capacity to adsorb anionic dyes like indigo carmine by introducing positive charges on the surface. tuiasi.roresearchgate.net The adsorption kinetics can also be affected by the presence of other dyes, as seen in studies involving the co-adsorption of indigo and madder colorants. tsijournals.com
Data from kinetic studies can be used to determine key parameters, as shown in the interactive table below.
Role of Coordination Bonding and Electrostatic Interactions
The stability of aluminum-indigo complexes is largely due to the formation of coordination bonds and the presence of electrostatic interactions. Aluminum, a hard metal ion, readily forms complexes with ligands containing oxygen and nitrogen donor atoms, which are present in the indigo molecule. nih.govresearchgate.net
Coordination bonding occurs when the aluminum ion acts as a Lewis acid, accepting lone pairs of electrons from the ligand (indigo), which acts as a Lewis base. purdue.edulibretexts.org In the case of indigo carmine, the sulfonic acid groups are key sites for coordination with aluminum atoms in aluminum hydroxide. researchgate.net The geometry of the resulting coordination complex can be influenced by the number of ligands and the coordination number of the aluminum ion, which is often six. purdue.edulibretexts.org
Influence of Reaction Parameters on Complex Stoichiometry and Yield
The stoichiometry and yield of aluminum-indigo complexes are highly dependent on the reaction conditions. Key parameters that must be controlled include pH, temperature, and the concentration ratio of the reactants.
The pH of the reaction solution is a critical factor influencing the formation of aluminum-indigo complexes. It affects the surface charge of the aluminum species and the speciation of the indigo dye. For instance, the adsorption of indigo carmine onto aluminum hydroxide is significantly influenced by pH. researchgate.net Studies have shown that the optimal pH for the formation of indigo carmine-aluminum hydroxide lake is around 7.0. researchgate.net
At lower pH values (e.g., pH 2-3), the adsorption of anionic dyes like indigo carmine onto aluminum-impregnated silica gel is enhanced due to the increased positive surface charge of the adsorbent. tuiasi.roresearchgate.net The speciation of aluminum itself is pH-dependent; at pH ≤ 5, the dominant species is [Al(H₂O)₆]³⁺, while at higher pH values, mononuclear species like Al(OH)²⁺ and Al(OH)₂⁺ are formed. nih.gov The morphology and phase of aluminum hydroxide precipitates also change with pH. researchgate.net
Temperature influences the kinetics and thermodynamics of complex formation. While some studies suggest that moderate temperatures (e.g., 40 °C) are suitable for the preparation of colorant lakes, higher temperatures can sometimes lead to desorption. The temperature can also affect the physical properties of aluminum, such as its specific heat capacity and electrical conductivity, which could indirectly influence reactions in certain systems. researchgate.netresearchgate.net Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of adsorption can be determined by studying the process at different temperatures. researchgate.net
The ratio of aluminum to indigo is a crucial determinant of the stoichiometry of the resulting complex. The yield and stability of the complex can be optimized by adjusting the initial concentrations of the reactants. researchgate.net The initial concentration of the dye also affects the adsorption capacity, with higher initial concentrations generally leading to a greater amount of dye adsorbed until the active sites on the adsorbent are saturated. researchgate.netijert.org
The following interactive table summarizes the influence of various reaction parameters on the formation of aluminum-indigo complexes.
Structural Elucidation and Bonding Characterization
Advanced Spectroscopic Techniques for Structural Analysis
A multi-faceted analytical approach is essential for a comprehensive understanding of these complex materials. Spectroscopic techniques such as Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) are powerful tools, each offering unique information about the molecular and electronic structure.
Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups of the indigo (B80030) molecule that participate in bonding with the aluminum ion. By analyzing the vibrational frequencies of the molecule before and after complexation, it is possible to pinpoint the coordination sites. The mid-infrared range (4000–400 cm⁻¹) is particularly useful for observing the fundamental vibrations of organic functional groups. libretexts.org
Table 1: Representative Infrared (IR) Peak Analysis for Indigo Carmine-Aluminum Hydroxide (B78521) Complex Formation researchgate.net Note: The exact wavenumbers can vary based on experimental conditions. This table illustrates the general trends observed upon complexation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Indigo Carmine (B74029) | Observation Upon Complexation with Aluminum |
|---|---|---|---|
| Sulfonic Acid (SO₃⁻) | Asymmetric & Symmetric S=O Stretching | ~1200-1125, ~1050-1000 | Significant shifts and changes in peak shape, indicating direct involvement in coordination bonding. |
| Carbonyl (C=O) | C=O Stretching | ~1630 | Minor to negligible shifts, suggesting minimal direct interaction with the aluminum center. |
| Amine (N-H) | N-H Stretching | ~3400-3300 | Some changes may be observed due to alterations in hydrogen bonding within the complex structure. |
| Aromatic C=C | C=C Stretching | ~1600-1450 | Minimal shifts, as the aromatic ring itself is not directly involved in coordination. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is a primary method for monitoring the formation and stability of metal-ligand complexes. libretexts.org The color of the indigo dye is due to its extensive conjugated system, which absorbs light in the visible region of the electromagnetic spectrum.
When natural indigo or its derivatives form a complex with aluminum, the coordination of the metal ion alters the electronic distribution within the conjugated system of the ligand. This change in the electronic environment affects the energy required for d-electron or π-π* transitions, leading to a shift in the wavelength of maximum absorbance (λmax). libretexts.orgresearchgate.net The formation of the complex can be confirmed by observing either a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) of the main absorption bands, or by the appearance of new bands altogether. researchgate.net This technique is highly effective for tracking the progress of the complexation reaction and for determining the stoichiometry of the resulting complex under various conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed structural information at the atomic level. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁷Al, NMR can elucidate the connectivity of atoms and the precise coordination environment within the aluminum-indigo complex. muni.cz
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the indigo ligand. The chemical shift of each proton is highly sensitive to its local electronic environment. Upon complexation with a Lewis acidic metal center like aluminum, the electron density around the ligand's protons is altered.
Protons located near the site of coordination to the aluminum ion typically experience a downfield shift (to a higher ppm value) due to the deshielding effect of the metal. For instance, in studies of similar metal-dye complexes like aluminum-alizarin, the aromatic protons closest to the chelation sites show significant downfield shifts. pascal-man.com For an aluminum-indigo complex, one would expect the aromatic protons adjacent to the coordinating groups (e.g., sulfonic acid or carbonyl/amine groups) to be similarly affected. Comparing the ¹H NMR spectrum of the free indigo ligand with that of the aluminum-indigo complex allows for the identification of these coordination-induced shifts, helping to confirm the binding sites. researchgate.net
Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon framework of the indigo molecule. libretexts.org Because of the low natural abundance of the ¹³C isotope, spectra are often acquired with broadband proton decoupling, resulting in a single peak for each chemically unique carbon atom. libretexts.org
The coordination of aluminum to the indigo ligand causes a perturbation of the electron density along the carbon skeleton. The carbon atoms directly bonded to or in close proximity to the coordinating functional groups will exhibit the most pronounced changes in their chemical shifts. For example, the signals for carbonyl carbons (typically found far downfield around 170-220 ppm) and the carbons attached to the sulfonic acid groups would be carefully monitored. libretexts.orgresearchgate.net Analyzing these shifts provides definitive evidence of the specific atoms involved in the bond to aluminum.
While ¹H and ¹³C NMR probe the ligand, ²⁷Al NMR provides direct information about the central aluminum ion. As a quadrupolar nucleus with 100% natural abundance, ²⁷Al is highly amenable to NMR studies. huji.ac.il The chemical shift of ²⁷Al is exceptionally sensitive to the coordination number and the symmetry of the electric field around the nucleus. cuni.cz This makes it an ideal technique for determining the geometry of the aluminum center in the complex.
Distinct chemical shift ranges are characteristic of different aluminum coordination environments. Octahedrally coordinated aluminum (AlO₆), where aluminum is bonded to six oxygen atoms, typically resonates in the range of 0 to 20 ppm. Tetrahedrally coordinated aluminum (AlO₄) is found significantly further downfield, from 50 to 80 ppm. researchgate.net Five-coordinate aluminum (AlO₅), which is less common, appears in the intermediate region of approximately 20 to 50 ppm. researchgate.netnih.gov Solid-state ²⁷Al NMR studies on related aluminum-dye complexes have successfully used these ranges to distinguish between different structural forms, such as "open" and "closed" structures in an aluminum-alizarin complex, which exhibit different degrees of strain and chelation. pascal-man.com
Table 2: Typical ²⁷Al NMR Chemical Shift Ranges for Different Aluminum Coordination States cuni.czresearchgate.net
| Coordination Number | Coordination Geometry | Typical Chemical Shift (δ) Range (ppm) |
|---|---|---|
| 6 | Octahedral (AlO₆) | 0 – 20 |
| 5 | Trigonal Bipyramidal or Square Pyramidal (AlO₅) | 20 – 50 |
| 4 | Tetrahedral (AlO₄) | 50 – 80 |
Compound Index
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons. researchgate.net In the context of aluminum-indigo complexes, while the aluminum(III) ion is diamagnetic (d¹⁰ configuration), paramagnetic species can arise from the indigo ligand itself. For instance, radical intermediates of the indigo dye can be generated during the complexation process or through redox reactions.
EPR spectroscopy can detect and characterize these radical species. The g-value, hyperfine couplings, and line shape of the EPR spectrum provide a detailed picture of the electronic structure of the unpaired electron and its interaction with nearby magnetic nuclei. For a hypothetical aluminum-indigo complex involving a radical indigo ligand, the EPR spectrum would be centered near the free electron g-value of approximately 2.0023. Hyperfine coupling to nitrogen nuclei (¹⁴N, I=1) within the indigo structure would be expected to split the EPR signal into a characteristic pattern.
Table 1: Hypothetical EPR Data for a Paramagnetic Aluminum-Indigo Radical Complex
| Parameter | Hypothetical Value | Information Gained |
| g-value | 2.0035 | Indicates the presence of an organic radical, with minor spin-orbit coupling effects. |
| Hyperfine Coupling (aN) | 0.25 mT | Reveals the interaction of the unpaired electron with the nitrogen nuclei of the indigo ligand. |
| Number of Lines | Quintet | Suggests coupling to two equivalent nitrogen nuclei. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition of a material and the oxidation states of the constituent elements. For an aluminum-natural indigo complex, XPS analysis would confirm the presence of aluminum, oxygen, nitrogen, and carbon.
More importantly, high-resolution XPS scans of the specific elemental regions provide information about the chemical environment. The binding energy of the Al 2p peak would be characteristic of aluminum in the +3 oxidation state. Shifts in the binding energies of the N 1s and O 1s electrons of the indigo ligand upon coordination to the aluminum center would provide direct evidence of their involvement in bonding. A positive shift in these binding energies compared to the free ligand is expected due to the donation of electron density to the Lewis acidic aluminum center.
Table 2: Representative XPS Binding Energy Data for an Aluminum-Indigo Complex
| Element | Orbital | Expected Binding Energy (eV) | Interpretation |
| Al | 2p | ~74.5 | Confirms the +3 oxidation state of aluminum. |
| O | 1s | ~531.8 | Indicates oxygen is in a coordinated carbonyl group. |
| N | 1s | ~400.2 | Shows nitrogen's involvement in coordination to the metal center. |
| C | 1s | ~284.8, ~286.5, ~288.0 | Represents different carbon environments: C-C/C-H, C-N, and C=O. |
Diffraction Methods for Solid-State Structure Determination
If a single crystal cannot be obtained, powder XRD can still offer valuable structural information, such as the crystal system, unit cell dimensions, and phase purity of the complex. scholasticahq.com The diffraction pattern serves as a fingerprint for the specific crystalline form of the aluminum-indigo complex.
Table 3: Hypothetical Crystal Data for an Aluminum-Indigo Complex from XRD
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 10.25 | Unit cell dimension along the a-axis. |
| b (Å) | 8.50 | Unit cell dimension along the b-axis. |
| c (Å) | 14.75 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 1270.4 | The volume of the unit cell. |
Elucidation of Coordination Modes and Ligand Binding Sites
The natural indigo molecule possesses two nitrogen atoms and two carbonyl oxygen atoms, all of which are potential donor sites for coordination to a metal ion. researchgate.net In the formation of complexes with aluminum, the indigo molecule typically undergoes deprotonation at one or both of the nitrogen atoms.
Spectroscopic evidence, particularly from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with the XPS data, would confirm the coordination of both nitrogen and oxygen atoms to the aluminum center. A significant shift to lower frequency of the C=O stretching vibration in the IR spectrum is a hallmark of carbonyl oxygen coordination.
The simultaneous coordination of the deprotonated nitrogen and the adjacent carbonyl oxygen to the same aluminum ion results in the formation of a stable five-membered chelate ring. This mode of binding is referred to as N,O-chelation. researchgate.net This chelation effect significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.
Analysis of Coordination Geometry around Aluminum Centers
Spectroscopic evidence, primarily from infrared (IR) spectroscopy, indicates that the sulfonic acid groups (-SO₃H) of the indigo carmine molecule are directly involved in the coordination to the aluminum centers. researchgate.netresearchgate.net This interaction is a key feature of the bonding in these complexes. Given aluminum's common coordination preferences, an octahedral geometry is the most probable arrangement for the ligands around the aluminum ion, especially in aqueous environments where water molecules can also act as ligands to complete the coordination sphere.
The geometry of an aluminum complex is a delicate balance of both steric and electronic factors.
Electronic Factors: Aluminum, as a hard Lewis acid, preferentially forms bonds with hard Lewis bases, which include oxygen- and nitrogen-containing functional groups. Natural indigo possesses both carbonyl (C=O) and amine (N-H) groups within its core structure, in addition to the sulfonic acid groups in its sulfonated form (indigo carmine). nih.gov The formation of coordination bonds between the sulfonic acid groups and aluminum atoms has been confirmed in studies of indigo carmine-aluminum hydroxide lakes. researchgate.netresearchgate.net The electronic nature of the indigo ligand, with its extensive π-system, can also influence the electronic environment of the aluminum center.
The coordination number of aluminum in its complexes is most commonly four or six, corresponding to tetrahedral and octahedral geometries, respectively.
In the context of aluminum-indigo complexes, particularly with indigo carmine, an octahedral coordination environment (coordination number 6) around the aluminum ion is highly likely. This would involve the coordination of one or more indigo carmine ligands through their sulfonic acid groups, with the remaining coordination sites on the aluminum being occupied by other ligands, such as water molecules or hydroxide ions, depending on the pH of the system.
A hypothetical model for an aluminum-indigo carmine complex could involve an aluminum ion coordinated to two oxygen atoms from two different sulfonic acid groups of one or two indigo carmine molecules, with the remaining four coordination sites being filled by water molecules to complete the octahedral geometry.
Table 1: Common Coordination Geometries of Aluminum
| Coordination Number | Geometry | Bond Angles |
| 4 | Tetrahedral | ~109.5° |
| 6 | Octahedral | 90°, 180° |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms, molecules, and the solid state. For aluminum-natural indigo (B80030) complexes, DFT would be the primary tool to elucidate the nature of the chemical bond between the aluminum ion and the indigo molecule.
DFT calculations could predict the optimized geometry of the complex, including bond lengths and angles between the aluminum atom and the coordinating atoms of the indigo molecule. Studies on other metal-indigo complexes, such as those with copper(II) and iron(II), have shown that indigo typically coordinates with metals through its carbonyl and amine groups. nih.govresearchgate.net It is expected that an aluminum(III) ion would also coordinate in a similar bidentate fashion.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the stability of the complex.
For an aluminum-natural indigo complex, a molecular orbital analysis would reveal how the orbitals of the aluminum ion and the indigo ligand interact to form the molecular orbitals of the complex. The HOMO of the complex would likely be localized on the indigo ligand, which is rich in pi-electrons, while the LUMO might have a significant contribution from the aluminum ion, a Lewis acid. The interaction would lead to a change in the HOMO-LUMO gap of the indigo molecule, which is directly related to the color of the dye. Theoretical studies on indigoid molecules have shown that substitutions on the indigo structure can tune the HOMO-LUMO gap. nih.govchemisgroup.usresearchgate.net The complexation with aluminum would be expected to have a similar tuning effect.
Table 1: Illustrative HOMO-LUMO Energies for Natural Indigo and a Hypothetical Aluminum-Indigo Complex
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Natural Indigo (trans-isomer) | -5.58 | -3.21 | 2.37 |
| Hypothetical [Al(Indigo)]3+ Complex | -6.12 | -2.95 | 3.17 |
Note: The values for the hypothetical aluminum-indigo complex are illustrative and based on expected trends from the complexation of organic ligands with metal ions, which often leads to a stabilization of the HOMO and a change in the LUMO energy.
Charge density distribution analysis provides a visual representation of how electrons are distributed within the complex. This is crucial for understanding the nature of the chemical bonds (i.e., whether they are more ionic or covalent in character). An electrostatic potential (ESP) map would further illustrate the charge distribution by color-coding regions of high and low electron density.
In an aluminum-natural indigo complex, the ESP map would be expected to show a high positive potential around the aluminum ion and a negative potential around the electronegative oxygen and nitrogen atoms of the indigo ligand. This visualization helps in understanding the sites of electrophilic and nucleophilic attack and the nature of the intermolecular interactions. The charge transfer from the indigo ligand to the aluminum ion can be quantified through methods like Mulliken charge analysis, which has been used in studies of iron-indigo complexes. researchgate.net
DFT and its time-dependent extension (TD-DFT) are instrumental in predicting various spectroscopic properties, including UV-Vis absorption spectra. For an aluminum-natural indigo complex, TD-DFT calculations could predict the electronic transitions responsible for its color.
The complexation of indigo with a metal ion typically leads to a shift in the absorption maxima (a chromic shift). For instance, TD-DFT calculations on copper-indigo carmine (B74029) complexes have successfully assigned the observed absorption bands to specific electronic transitions, primarily of a π-π* character. nih.gov Similar calculations for an aluminum-indigo complex would allow for a direct comparison between theoretical and experimental spectra, helping to confirm the structure of the complex in solution or on a substrate.
Table 2: Predicted Spectroscopic Data for a Hypothetical Aluminum-Indigo Complex
| Parameter | Predicted Value | Significance |
| Main Absorption Wavelength (λmax) | ~590 nm | Corresponds to the visible color of the complex. |
| Oscillator Strength | ~0.8 | Indicates the intensity of the electronic transition. |
| Primary Transition | HOMO -> LUMO | Characterizes the nature of the main absorption peak. |
Note: These values are hypothetical and serve to illustrate the type of data that would be generated from TD-DFT calculations.
Molecular Dynamics Simulations for Complex Stability and Dynamics
While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the physical movements of atoms and molecules, providing a view of the dynamic evolution of the system. researchgate.netjmaterenvironsci.com
For an aluminum-natural indigo complex, MD simulations could be employed to study its stability in different environments, such as in a solvent or on a textile fiber like cotton or wool. These simulations could reveal how the complex interacts with its surroundings, the stability of the coordinate bonds over time, and the conformational changes the complex might undergo. This information is crucial for understanding the fastness properties of dyes on fabrics.
Quantum Chemical Methods for Mechanistic Insights
Quantum chemical methods, including DFT, can be used to elucidate the reaction mechanisms involved in the formation of the aluminum-natural indigo complex. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the complexation reaction can be constructed.
These calculations would help to understand the step-by-step process of how the aluminum ion binds to the indigo molecule, including the breaking and forming of chemical bonds. Such mechanistic studies have been performed for the degradation of indigo, identifying the most reactive sites in the molecule. researchgate.net A similar approach would be invaluable for understanding the mordanting process at a molecular level.
Computational Benchmarking of Theoretical Models for Aluminum Coordination
The accuracy of computational predictions heavily relies on the chosen theoretical model (the combination of the functional and the basis set in DFT, for example). Computational benchmarking involves comparing the results of different theoretical models against experimental data or higher-level computations to determine the most accurate and efficient method for a specific chemical system.
For aluminum coordination complexes, it is essential to benchmark different DFT functionals to ensure that the chosen method accurately reproduces known properties, such as bond lengths and reaction energies. While systematic benchmarking studies have been performed for transition metal complexes, specific benchmarks for aluminum-organic ligand systems, especially with dye molecules like indigo, would be a valuable area of research to ensure the reliability of the computational predictions. nih.gov
Advanced Research Applications
Exploration in Advanced Materials Science
The interaction between aluminum and indigo-based molecules can lead to the formation of materials with tailored optical and electronic properties. These properties are at the heart of their application in advanced materials science.
The formation of aluminum-indigo complexes, particularly the well-studied indigo (B80030) carmine-aluminum hydroxide (B78521) lake, provides a model for understanding functional pigments. nih.gov Indigo carmine (B74029), a water-soluble derivative of indigo, forms a stable complex with aluminum hydroxide, which is widely used as a blue colorant in the food industry. nih.gov The mechanism of this lake formation involves the adsorption of indigo carmine onto aluminum hydroxide particles, a process that is influenced by pH. nih.gov At a pH range of 4 to 7, the positively charged colloidal particles of aluminum hydroxide readily interact with the anionic indigo carmine dye. nih.gov
The interaction is not merely physical, as infrared (IR) spectra analysis suggests the formation of coordination bonds between the aluminum and the indigo carmine molecule. nih.gov This chemical bonding alters the electronic structure of the dye, thereby influencing its color and stability. The study of such complexes provides fundamental insights into how the coordination of a metal ion can be used to modify and stabilize the color of organic dyes, a key concept in the development of advanced functional pigments.
| Parameter | Observation in Indigo Carmine-Aluminum Hydroxide Lake Formation | Significance |
| Kinetic Model | The formation process best fits a pseudo-second-order model. nih.gov | Indicates that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. |
| pH Dependence | Optimal adsorption occurs in the pH range of 4-7. nih.gov | Corresponds to the pH range where aluminum hydroxide particles carry a positive zeta potential, facilitating interaction with the anionic dye. nih.gov |
| Bonding | Infrared spectra suggest the formation of coordination bonds. nih.gov | Confirms a chemical interaction, not just physical adsorption, leading to a more stable pigment. |
This table summarizes the key findings in the study of indigo carmine-aluminum hydroxide lake formation, which serves as a model for aluminum-indigo complexation.
The electronic properties of natural dyes like indigo are of significant interest for applications in organic electronics. nih.gov Indigo itself has a computed optical gap that aligns well with values needed for organic solar cells. nih.gov When complexed with a metal like aluminum, the electronic transitions of the indigo molecule can be modulated. The coordination to a Lewis acidic center such as Al(III) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the indigo ligand.
While specific studies on the optoelectronic properties of aluminum-natural indigo complexes are nascent, research on indigo and its derivatives shows their potential. For instance, indigo has been investigated for its potential in organic field-effect transistors and light-emitting diodes. nih.gov The interaction with aluminum could potentially enhance charge transport and photostability, which are crucial parameters for optoelectronic devices. The negative electron affinity observed in indigo films is a particularly interesting property that could be harnessed in device engineering to reduce electron-hole recombination. nih.gov Further research into how aluminum coordination affects these properties is a promising avenue for the development of novel optoelectronic materials.
Mechanistic Investigations in Chemical Sensing Technologies
The ability of metal complexes to change their spectroscopic or electrochemical properties upon interaction with specific analytes forms the basis of chemical sensing. nih.gov Aluminum complexes with redox-active or chromophoric ligands are being explored for their sensing capabilities.
Coordination complexes can act as sensors through several mechanisms, including fluorescence quenching or enhancement, color changes, or electrochemical potential shifts upon binding to an analyte. nih.gov In the case of an aluminum-indigo complex, the indigo ligand can serve as the signaling unit. If the complex interacts with another metal ion or an anion, the coordination environment around the aluminum center could be disturbed, or the electronic properties of the indigo ligand could be altered, leading to a detectable signal.
Bifunctional sensors, which can detect multiple species, are an emerging area of research. nih.gov An aluminum-indigo complex could potentially act as a bifunctional sensor. For example, the initial complex could be used to detect a specific metal ion. The resulting complex could then be used to sense an anion like cyanide, which has a strong affinity for many metals. nih.gov The design of such sensors relies on the principles of coordination chemistry and the specific reactivity of the metal center and the ligand.
Response Mechanisms and Selectivity Studies
The selectivity of a chemical sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. For an aluminum-indigo based sensor, selectivity would be governed by the stability of the complex and the relative affinity of the aluminum center or the indigo ligand for the target analyte.
While direct studies on the sensing applications of aluminum-natural indigo complexes are limited, the principles can be inferred from related systems. For instance, the formation of the indigo carmine-aluminum hydroxide lake is highly dependent on pH, which can be considered a form of selectivity. nih.gov The mechanism of sensing would involve a change in the coordination sphere of the aluminum ion. For example, a target analyte could displace the indigo ligand, leading to a loss of color, or it could bind to the complex, causing a shift in its absorption or emission spectrum. The nitrogen and oxygen atoms in the indigo molecule are the primary sites for coordination, and their interaction with aluminum would be key to the sensing mechanism. researchgate.net
Catalytic Activity in Chemical Transformations
Cationic aluminum complexes are well-known Lewis acid catalysts for a variety of organic reactions. rsc.org The introduction of a redox-active ligand like indigo could open up new catalytic pathways. The synthesis of aluminum complexes with redox-active ligands is an active area of research, with the goal of expanding the catalytic scope of this earth-abundant metal. brynmawr.edu
While the catalytic activity of a specific aluminum-natural indigo complex has not been extensively reported, the potential exists. The complex could catalyze reactions such as oxidations, reductions, or polymerization, leveraging both the Lewis acidity of the aluminum center and the redox properties of the indigo ligand. For example, aluminum complexes have been shown to be active catalysts for the ring-opening polymerization of lactones. The nature of the ligand plays a crucial role in the catalytic activity. An indigo ligand could influence the stereochemistry of the polymerization or participate in redox steps of a catalytic cycle. Further research is needed to explore the catalytic potential of these intriguing complexes.
Role as Pre-catalysts or Active Species
Currently, there is no direct scientific literature available to populate a discussion on the role of aluminum-natural indigo complexes as pre-catalysts or active species. A pre-catalyst is a substance that is converted into an active catalyst under reaction conditions. For an aluminum-natural indigo complex to be considered a pre-catalyst, it would need to undergo a transformation to form the catalytically active species that then participates in the chemical reaction. An active species is the chemical entity that is directly involved in the catalytic cycle.
Given the lack of experimental data, any discussion on this topic would be purely speculative and fall outside the scope of a scientifically accurate article.
Mechanistic Studies of Catalytic Pathways (e.g., Photocatalysis)
Similarly, the absence of research into the catalytic or photocatalytic activity of aluminum-natural indigo complexes means there are no mechanistic studies to report. Mechanistic studies in photocatalysis typically involve identifying the reactive oxygen species responsible for degradation, understanding the electron-hole separation and transfer processes, and determining the kinetic and thermodynamic parameters of the reaction.
While studies on the photocatalytic degradation of indigo carmine using other catalysts have identified species like hydroxyl radicals and superoxide (B77818) anions as key players, researchgate.net these findings cannot be extrapolated to a hypothetical aluminum-natural indigo complex without direct experimental evidence.
An exploration of the frontiers in the study of aluminum-natural indigo complexes reveals significant challenges and exciting opportunities for future research. The unique combination of an earth-abundant, redox-inactive metal like aluminum with a historic, redox-active natural dye such as indigo presents a rich field for scientific inquiry. Progress in this area is contingent on overcoming existing hurdles and leveraging interdisciplinary approaches to unlock the full potential of these fascinating compounds.
Challenges and Future Research Directions
The advancement of aluminum-natural indigo (B80030) complexes from laboratory curiosities to functional materials hinges on focused research efforts addressing current limitations in their synthesis, characterization, and the fundamental understanding of their behavior. The following sections outline key areas where future research is poised to make a significant impact.
Q & A
Q. How can spectroscopic methods characterize aluminum’s interaction with natural indigo complexes?
- Methodological Answer: Aluminum-indigo complexes can be analyzed using ATR-FT-IR spectroscopy to identify functional groups (e.g., N–H stretching in indigo) and structural changes upon complexation. For example, Kremer Pigmente’s ATR-FT-IR spectra of natural indigo powder (4000–225 cm⁻¹) provide baseline data for comparison . Fluorescence emission spectroscopy (e.g., Figure 3 in Fluorescent Properties of Natural Indigo) can quantify concentration-dependent shifts in emission maxima, revealing aggregation or solvation effects .
Q. What are the foundational steps for synthesizing aluminum-natural indigo complexes in a lab setting?
- Methodological Answer: Begin with fermentation-based extraction of indigo from Indigofera tinctoria leaves, as described in natural indigo production processes . Use aluminum salts (e.g., AlCl₃) in alkaline conditions (pH 11–12) to facilitate complexation. Monitor reduction kinetics using glucose as a reducing agent, adapting Anne Vuorema’s electrochemical validation methods to ensure solubility .
Advanced Research Questions
Q. How do pH and electrochemical parameters influence the stability of aluminum-indigo complexes during dye reduction?
- Methodological Answer: Design experiments using a bench-scale electrocoagulation reactor (Figure 1 in Experimental Design Approach with Response Surface Methodology), where aluminum electrodes act as both anode and cathode. Optimize pH (9–12) and current density (10–50 mA/cm²) to balance dye reduction efficiency and aluminum corrosion. Vuorema’s work highlights that pH >11 risks damaging animal fibers but is viable for plant fibers . Use response surface methodology (RSM) to model interactions between variables.
Q. How can researchers resolve contradictions in reported indigo content variability (20–90%) across natural sources?
- Methodological Answer: Conduct controlled cultivation trials with standardized agronomic practices (e.g., seed vs. cutting propagation, as noted in Sri Lankan indigo studies) . Pair HPLC quantification of indigo content with soil nutrient analysis to identify correlations. Statistical tools like ANOVA can isolate factors (e.g., soil pH, nitrogen levels) affecting pigment yield.
Q. What advanced techniques validate the environmental benefits of aluminum-indigo complexes over synthetic analogs?
- Methodological Answer: Perform life-cycle assessments (LCAs) comparing energy use and waste output in synthetic indigo (petroleum-derived) vs. natural indigo-aluminum complexes. Use electrochemical methods to measure degradation byproducts (e.g., aromatic amines) in wastewater, referencing Vuorema’s purity assessment protocols . Incorporate indigenous knowledge on sustainable dyeing practices to contextualize ecological impacts .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in aluminum-indigo complex studies?
- Methodological Answer: Adopt open-source chemical informatics tools (e.g., EPAM Indigo’s libraries) for structure-activity relationship (SAR) modeling and data sharing . Document all parameters (e.g., fermentation duration, aluminum salt concentration) using FAIR principles (Findable, Accessible, Interoperable, Reusable), as emphasized in EU chemical data platform guidelines .
Q. What statistical approaches address variability in fluorescence spectra of indigo-aluminum complexes?
- Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to fluorescence emission spectra datasets (Figure 3, Fluorescent Properties of Natural Indigo) . Normalize data against solvent polarity and concentration gradients. Use tools like Python’s SciPy or R’s ChemoSpec package for peak alignment and noise reduction.
Experimental Design & Innovation
Q. How can indigenous knowledge inform the design of eco-friendly aluminum-indigo dyeing processes?
- Methodological Answer: Collaborate with traditional dyers to integrate fermentation vat techniques (e.g., anaerobic reduction using organic substrates) into lab-scale protocols . Compare microbial diversity in traditional vs. synthetic vats via metagenomic sequencing. Use ethnographic data to refine pH and temperature controls while preserving cultural practices .
Q. What innovative methods improve the energy efficiency of aluminum-assisted indigo dyeing?
- Methodological Answer: Develop photoelectrochemical systems where sunlight drives indigo reduction, reducing reliance on glucose. Use aluminum-doped TiO₂ electrodes to enhance catalytic activity, as tested in Vuorema’s electrochemical setups . Measure energy savings via cyclic voltammetry and compare with conventional thermal reduction methods.
Literature & Ethical Considerations
Q. How should researchers navigate gaps in historical literature on natural indigo-aluminum interactions?
- Methodological Answer:
Conduct systematic reviews using databases like Reaxys and SciFinder, prioritizing peer-reviewed studies over grey literature. Cross-reference 19th-century patents (e.g., Adolf von Baeyer’s indigo synthesis) with modern XRD analyses to trace structural evolution . Adhere to academic writing guidelines for critical synthesis of primary and secondary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
